4-(Benzyloxy)-1,2-benzoxazol-3-amine
Overview
Description
4-(Benzyloxy)-1,2-benzoxazol-3-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is proposed that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-1,2-benzoxazol-3-amine. Factors such as temperature, pH, and presence of other compounds can affect how this compound interacts with its targets and exerts its effects .
Biochemical Analysis
Biochemical Properties
4-(Benzyloxy)-1,2-benzoxazol-3-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound has been found to bind to certain proteins, influencing their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα by this compound can lead to changes in gene expression, resulting in altered cellular metabolism and reduced inflammation . Furthermore, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell. These cellular effects highlight the potential of this compound as a modulator of cellular function and a candidate for therapeutic development.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules, including enzymes and receptors. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific context . Additionally, this compound has been shown to modulate gene expression by interacting with nuclear receptors such as PPARα, leading to changes in the transcription of target genes involved in metabolic and inflammatory pathways . These molecular interactions provide a comprehensive understanding of how this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, although the specific effects may vary depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been extensively studied in animal models to determine its therapeutic potential and safety profile. These studies have revealed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At very high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to identify the optimal dosage range that maximizes therapeutic benefits while minimizing adverse effects. These findings underscore the importance of careful dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been shown to influence the activity of cytochrome P450 enzymes, which play a central role in the metabolism of various endogenous and exogenous compounds . Additionally, this compound can modulate the levels of key metabolites by affecting the flux through specific metabolic pathways . These interactions highlight the compound’s potential to alter metabolic processes and its relevance in the context of metabolic disorders and therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity and therapeutic potential. This compound is transported across cellular membranes through specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific subcellular compartments, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound has been shown to localize to specific subcellular compartments, including the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the modulation of cellular processes. Understanding the factors that influence the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine typically involves the reaction of 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the benzoxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)benzaldehyde.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(Benzyloxy)-1,2-benzoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: A precursor in the synthesis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine.
4-(Benzyloxy)phenol: Another benzoxazole derivative with similar structural features.
4-(Benzyloxy)benzyl chloride: Used in the synthesis of various benzoxazole compounds.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its benzyloxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-phenylmethoxy-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-14-13-11(7-4-8-12(13)18-16-14)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKSEPTVKXBHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=NO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264675 | |
Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-18-4 | |
Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927802-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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